(R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

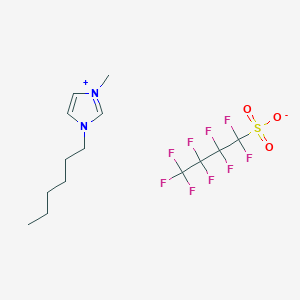

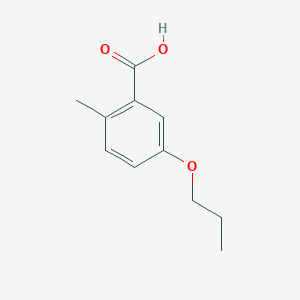

“®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol” is a research chemical with the CAS Number: 1609545-83-6 . It has a molecular weight of 301.4 . The IUPAC name for this compound is 4-(dibenzylamino)-3-fluoro-2-methylbutan-2-ol .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C19H24FNO/c1-19(2,22)18(20)15-21(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,22H,13-15H2,1-2H3/t18-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.4 .Scientific Research Applications

Chiral Analysis and Absolute Configuration Determination

(R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol and related compounds have been utilized in the determination of chiral configurations of various substances. For example, the absolute configuration of certain metabolites, such as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), has been established using chiral derivatizing agents. This method helps in understanding the stereochemistry of complex molecules (Hecht, Spratt, & Trushin, 2000).

Biocatalytic Synthesis

Biocatalysis, involving enzymes such as transaminases, leverages the chiral nature of compounds like this compound. This approach is used for synthesizing key intermediates in pharmaceuticals, such as (R)-3-amino-1-butanol, a critical component in HIV/AIDS treatment (Xiao‐Ling Tang, Zhang, Ye, & Zheng, 2019).

Enzyme-Catalyzed Kinetic Resolution

The compound and its derivatives have been employed in enzyme-catalyzed kinetic resolution processes. These processes are essential for producing optically active alcohols and esters, which have significant applications in the synthesis of various bioactive molecules (Hanson et al., 1994).

Preparation of Chiral Building Blocks

It plays a role in the preparation of chiral building blocks for the synthesis of natural products. For instance, its derivatives have been used in the synthesis of various lignans, contributing to the development of novel pharmaceuticals and other bioactive compounds (Lalami, Dhal, & Brown, 1991).

Synthesis of Fluorinated Compounds

Fluorinated compounds, including those derived from this compound, are synthesized for various applications in pharmaceutical and medicinal chemistry. These compounds often exhibit unique biological activities due to the presence of the fluorine atom (Hudlický, 1988).

Development of Sensing Materials

Novel sensing materials have been developed using derivatives of this compound. These materials are used for detecting and distinguishing between various chiral amino alcohols, showcasing potential applications in analytical chemistry (Wei, Zhang, Zhao, & Li, 2013).

Synthesis of Radioactive Compounds

This compound's derivatives have been employed in the synthesis of radiolabeled compounds like [18F]NST732. These compounds have applications in molecular imaging, particularly in monitoring treatments for diseases like heart failure (Basuli et al., 2012).

Safety and Hazards

properties

IUPAC Name |

(3R)-4-(dibenzylamino)-3-fluoro-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNO/c1-19(2,22)18(20)15-21(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,22H,13-15H2,1-2H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKNZPOYMFGAHD-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)